REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH:16]=[CH:17][CH:18]=1)[O:9][CH2:10][C:11]([O:13]CC)=[O:12])[CH:2]([CH3:4])[CH3:3].CCO.[OH-].[K+].Cl>O>[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH:16]=[CH:17][CH:18]=1)[O:9][CH2:10][C:11]([OH:13])=[O:12])[CH:2]([CH3:4])[CH3:3] |f:2.3|
|
Name
|
ethyl 3-isobutoxyphenoxyacetate
|
Quantity
|
9.11 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC=1C=C(OCC(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture stirred 30 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL flask fitted with a stir-bar
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to 75 mL
|
Type
|
ADDITION
|
Details
|
NaOH (4 g) was added
|
Type
|
WASH
|
Details
|
the solution was washed with CH2Cl2 (3×50 mL)
|
Type
|
ADDITION
|
Details
|
3M HCl was then added until a pH of 3
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (75 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (50 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through phase separation paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC=1C=C(OCC(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |